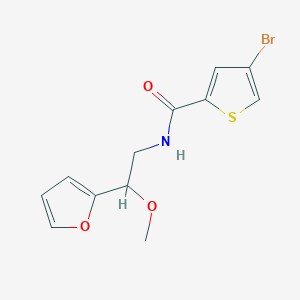

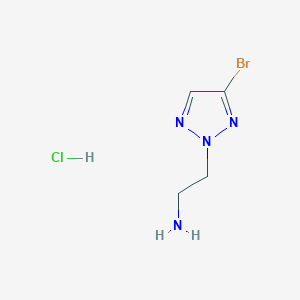

4-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

One study focuses on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, showcasing methods to prepare novel compounds through chlorosulfonation and bromination. These processes enable the creation of amine derivatives from thiophenesulfonamides, illustrating the compound's potential as a precursor in organic synthesis (Hartman & Halczenko, 1990).

Antimicrobial Activity

Another research area involves the development of new furan/thiophene-1,3-benzothiazin-4-one hybrids, derived from N-substituted furan/thiophene-2-carboxamide derivatives. These compounds have been evaluated for their antimicrobial activities, showing significant potential against Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp. This study underscores the biomedical applications of furan and thiophene derivatives in combating microbial resistance (Popiołek, Biernasiuk, & Malm, 2016).

Catalytic Applications

The palladium-catalyzed direct arylation of furans or thiophenes containing secondary carboxamides demonstrates the compound's utility in catalysis. This process allows for regioselective arylation, with the nature of the base playing a crucial role in determining the reaction's outcome. Such methodologies are instrumental in creating arylated furans or thiophenes, pivotal in synthesizing complex organic molecules (Si Larbi et al., 2012).

Material Science

Furthermore, compounds similar to 4-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide have been explored for their potential in material science. For example, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation as antibacterial agents against drug-resistant bacteria highlight the compound's relevance in developing new materials with inherent antimicrobial properties (Siddiqa et al., 2022).

Propiedades

IUPAC Name |

4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-16-10(9-3-2-4-17-9)6-14-12(15)11-5-8(13)7-18-11/h2-5,7,10H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNIYQKXOWWMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669795.png)

![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)